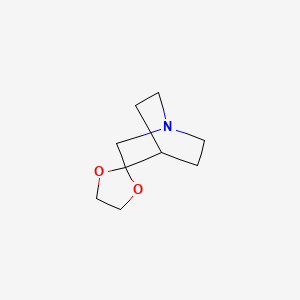
2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide is a synthetic organic compound characterized by the presence of a fluorine atom, a piperidyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amidation: The formation of the amide bond, which can be achieved by reacting the fluorinated nitrobenzene with 1-methyl-4-piperidylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation: The piperidyl group can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Sodium methoxide, methanol.
Oxidation: m-chloroperbenzoic acid (mCPBA), dichloromethane.
Major Products Formed
Reduction: 2-fluoro-N-(1-methyl-4-piperidyl)-4-aminobenzamide.
Substitution: 2-methoxy-N-(1-methyl-4-piperidyl)-4-nitro-benzamide.
Oxidation: this compound N-oxide.
Scientific Research Applications
2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and nitro group play crucial roles in modulating the compound’s binding affinity and specificity. The piperidyl group may enhance the compound’s solubility and bioavailability. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide can be compared with other similar compounds, such as:
2-fluoro-N-(4-piperidyl)benzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-(1-methyl-4-piperidyl)-4-nitrobenzamide: Lacks the fluorine atom, which may affect its binding affinity and specificity.
2-fluoro-N-(1-methyl-4-piperidyl)-benzamide: Lacks the nitro group, which may influence its chemical stability and reactivity.
The presence of both the fluorine atom and the nitro group in this compound makes it unique and potentially more versatile in various applications.
Properties
CAS No. |
957855-56-0 |
|---|---|
Molecular Formula |
C13H16FN3O3 |
Molecular Weight |
281.28 g/mol |
IUPAC Name |
2-fluoro-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C13H16FN3O3/c1-16-6-4-9(5-7-16)15-13(18)11-3-2-10(17(19)20)8-12(11)14/h2-3,8-9H,4-7H2,1H3,(H,15,18) |
InChI Key |
UKUMSJRCAHIOKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-methyl-4-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B8500612.png)



![3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylpropanoic acid](/img/structure/B8500635.png)






![6-Hydroxy-benzo[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B8500693.png)
